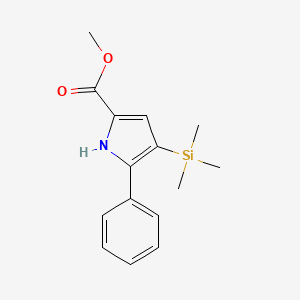
Methyl 5-phenyl-4-(trimethylsilyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo es un compuesto orgánico heterocíclico que presenta un anillo de pirrol sustituido con un grupo fenilo, un grupo trimetilsililo y un éster carboxilato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo generalmente implica la reacción del ácido 5-fenil-1H-pirrol-2-carboxílico con cloruro de trimetilsililo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo trimetilsililo. El intermedio resultante se esterifica luego utilizando metanol y un catalizador adecuado, como el ácido sulfúrico, para producir el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de síntesis. Además, se emplean técnicas de purificación, como la recristalización y la cromatografía, para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo para formar derivados de pirrol correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de aluminio y litio pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo trimetilsililo puede ser reemplazado por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como haluros o aminas en presencia de un catalizador.
Principales Productos Formados
Oxidación: Derivados de pirrol con grupos funcionales oxidados.
Reducción: Derivados de alcohol del compuesto original.
Sustitución: Compuestos con varios grupos funcionales reemplazando el grupo trimetilsililo.
Aplicaciones Científicas De Investigación
El 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos y como farmacóforo en la química medicinal.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de polímeros funcionalizados.
Mecanismo De Acción
El mecanismo de acción del 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo implica su interacción con objetivos moleculares específicos y vías. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo su actividad o modulando su función. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
5-Fenil-1H-pirrol-2-carboxilato de metilo: Carece del grupo trimetilsililo, lo que puede afectar su reactividad y actividad biológica.
Ácido 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxílico: Contiene un grupo ácido carboxílico en lugar de un éster, lo que influye en su solubilidad y comportamiento químico.
4-(Trimetilsilil)-1H-pirrol-2-carboxilato de metilo:
Singularidad
El 5-Fenil-4-(trimetilsilil)-1H-pirrol-2-carboxilato de metilo es único debido a la presencia tanto de un grupo fenilo como de un grupo trimetilsililo en el anillo de pirrol. Esta combinación de sustituyentes confiere propiedades químicas y físicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
918827-40-4 |
|---|---|
Fórmula molecular |
C15H19NO2Si |
Peso molecular |
273.40 g/mol |
Nombre IUPAC |
methyl 5-phenyl-4-trimethylsilyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H19NO2Si/c1-18-15(17)12-10-13(19(2,3)4)14(16-12)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |
Clave InChI |
XSPOMVNGYHZENS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N1)C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


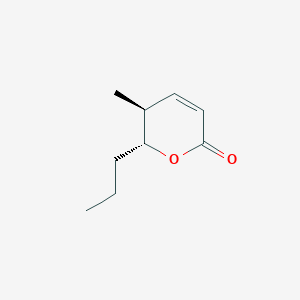
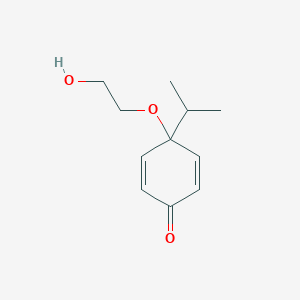

![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
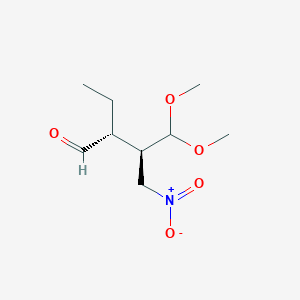
methanone](/img/structure/B12638649.png)

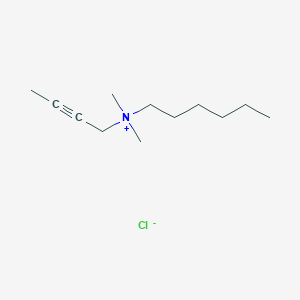

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
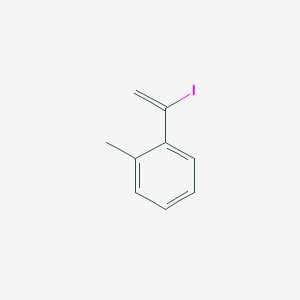

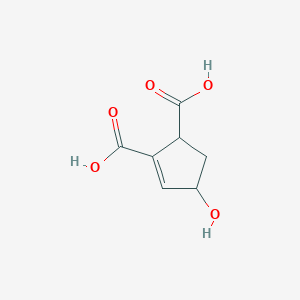
![N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B12638672.png)
